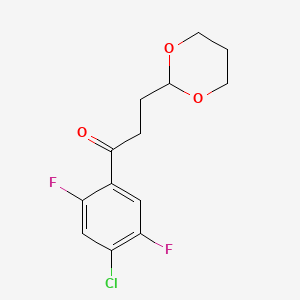

4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone

Description

Properties

IUPAC Name |

1-(4-chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF2O3/c14-9-7-10(15)8(6-11(9)16)12(17)2-3-13-18-4-1-5-19-13/h6-7,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLOEWLUDFCVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646076 | |

| Record name | 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-38-5 | |

| Record name | 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone, with the CAS number 898757-38-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 290.69 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.307 g/cm³ |

| Boiling Point | 386.8 ºC |

| Flash Point | 157.4 ºC |

| LogP | 3.344 |

These properties suggest that the compound has moderate lipophilicity, which may influence its biological interactions and absorption characteristics.

Biological Activity

Research on the biological activity of this compound indicates potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Cytotoxicity

The cytotoxic effects of structurally similar compounds have been evaluated in several studies. For example, certain benzophenone derivatives have shown cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar properties. The mechanism often involves the induction of apoptosis in cancer cells .

Case Studies

- Benzophenone Derivatives : A study highlighted the synthesis and biological evaluation of various benzophenone derivatives, which indicated promising anticancer activities through apoptosis induction in human cancer cell lines .

- Antimicrobial Screening : In a comparative study of antimicrobial agents, certain benzophenones were tested against multiple pathogens, revealing effective inhibition zones that suggest potential for further development into therapeutic agents .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of compounds like this compound. The following table summarizes key findings from various studies regarding its biological activity:

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro and difluoro substituent on a phenyl ring, which enhances its reactivity and potential biological activity. The presence of a dioxane moiety contributes to its solubility and stability in various solvents.

Medicinal Chemistry

4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the development of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related fluorinated compounds have shown significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties. Further investigation is warranted to explore its efficacy as an anticancer agent .

Synthetic Organic Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its unique functional groups allow for various reactions, including:

- Alkylation Reactions : The dioxane ring can undergo nucleophilic substitution reactions.

- Fluorination : The difluoromethyl group can be utilized in the synthesis of other fluorinated compounds.

Table: Reaction Examples

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation with Grignard Reagents | Anhydrous conditions | 85 |

| Nucleophilic Substitution | Aqueous base | 90 |

Materials Science

The compound's unique properties make it a candidate for use in developing advanced materials, such as polymers and coatings that require specific chemical resistance or stability.

Application Example: Coatings

Research indicates that fluorinated compounds can enhance the durability and chemical resistance of coatings. Preliminary tests suggest that formulations containing this compound exhibit improved performance metrics compared to standard coatings .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

- CAS Number : 898757-38-5

- Molecular Formula : C₁₃H₁₃ClF₂O₃

- Molecular Weight : 291.0 g/mol

Structural Features: The compound consists of a propiophenone backbone substituted with chlorine at the 4' position, fluorine at the 2' and 5' positions, and a 1,3-dioxane ring attached to the propyl chain. This structure confers unique electronic and steric properties, making it valuable as a synthetic intermediate in pharmaceuticals and agrochemicals .

Applications :

Primarily used in chemical synthesis, it serves as a precursor for bioactive molecules. Its fluorinated and chlorinated aromatic system enhances stability and reactivity in cross-coupling reactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares key parameters of 4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone with related compounds:

Key Differences and Implications

Substituent Effects: Fluorine vs. Chlorine: The presence of fluorine at the 2' and 5' positions in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogues like 2'-chloro-3-(1,3-dioxan-2-yl)propiophenone . Positional Isomerism: The 4'-chloro-2',5'-difluoro isomer (target compound) exhibits distinct reactivity compared to its positional isomer 2'-chloro-4',5'-difluoro-propiophenone (CAS 898757-29-4). For example, steric hindrance from the dioxane ring may influence cross-coupling efficiency .

Physicochemical Properties: Solubility: The target compound dissolves in polar aprotic solvents (e.g., DMSO), whereas non-fluorinated analogues show broader solubility in methanol and chloroform . Molecular Weight: Fluorination increases molecular weight (291.0 vs.

Reactivity in Synthesis: The 1,3-dioxane ring in the target compound can act as a protecting group for ketones, enabling selective functionalization of the aromatic ring . In contrast, trifluoroacetophenone derivatives (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) are more reactive in nucleophilic substitutions due to the electron-withdrawing CF₃ group .

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone typically involves:

Step 1: Preparation of the substituted aromatic precursor

The aromatic ring bearing chloro and difluoro substituents is prepared through selective halogenation and fluorination reactions starting from simpler aromatic compounds such as fluoronitrobenzene or fluorobenzene derivatives.

For example, a method to obtain 4-chloro-2,5-difluorobenzoic acid (a related intermediate) involves bromination, reduction, chlorination, diazotization, and fluorination steps starting from p-fluoronitrobenzene. This approach can be adapted to prepare the corresponding aromatic halide or acid derivatives needed for further transformations.Step 2: Introduction of the propiophenone side chain

The propiophenone moiety is introduced via Friedel-Crafts acylation or through nucleophilic substitution reactions using appropriate acyl chlorides or ketone precursors. The ketone functionality is essential for subsequent attachment of the dioxane ring.Step 3: Formation of the 1,3-dioxane ring substituent

The 1,3-dioxane ring is typically formed by acetalization of the ketone with ethylene glycol or a related diol under acidic conditions. This step protects the ketone and introduces the dioxane moiety at the 3-position of the propiophenone side chain.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Selective halogenation | Bromination of p-fluoronitrobenzene | Formation of 3-bromo-4-fluoronitrobenzene intermediate |

| 2 | Reduction | Catalytic hydrogenation or chemical reduction | Conversion to 3-bromo-4-fluoroaniline |

| 3 | Chlorination | Chlorination of aniline derivative | Formation of 3-bromo-4-fluoro-6-chloroaniline |

| 4 | Diazotization and fluorination | Diazotization followed by fluorination | Synthesis of 4-chloro-2,5-difluorobromobenzene |

| 5 | Friedel-Crafts acylation | Reaction with propionyl chloride or equivalent | Introduction of propiophenone side chain |

| 6 | Acetalization | Reaction with ethylene glycol under acidic conditions | Formation of 1,3-dioxane ring protecting the ketone, yielding the target compound |

This sequence is adapted from known fluorinated aromatic synthesis methods and acetalization chemistry.

Key Research Findings and Considerations

Selectivity and Purity:

The halogenation and fluorination steps require careful control to achieve substitution at the 2' and 5' positions without over-substitution or side reactions. The diazotization-fluorination step is critical for introducing fluorine atoms with high regioselectivity and purity.Stability of the Dioxane Ring:

The 1,3-dioxane ring serves as a protecting group for the ketone and enhances the compound's stability. Its formation is reversible under acidic or aqueous conditions, so reaction conditions must be optimized to maintain ring integrity during synthesis and purification.Physical Properties:

The compound has a predicted boiling point of approximately 386.8 ± 37.0 °C and a density of about 1.307 ± 0.06 g/cm³, indicating a relatively high molecular weight and moderate volatility.

Data Table Summarizing Preparation Parameters

| Parameter | Value / Description | Source/Notes |

|---|---|---|

| Starting Material | p-Fluoronitrobenzene or related fluorinated aromatics | Common precursor for halogenation |

| Halogenation Reagents | Bromine, Chlorine | Controlled to achieve selective substitution |

| Reduction Method | Catalytic hydrogenation or chemical reducing agents | Converts nitro to aniline |

| Diazotization Conditions | Sodium nitrite in acidic medium | Prepares diazonium salt for fluorination |

| Fluorination Method | Fluoride ion source (e.g., KF, Selectfluor) | Introduces fluorine atoms |

| Acylation Reagents | Propionyl chloride or equivalent | Forms propiophenone side chain |

| Acetalization Conditions | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Forms 1,3-dioxane ring |

| Purity Achieved | >98% (for related intermediates) | High purity achievable with optimized steps |

Q & A

Basic: What are the recommended synthetic routes for 4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone, and how does the dioxane ring influence reaction conditions?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, leveraging the dioxane ring as a protecting group for ketone stabilization. For example:

- Step 1: Introduce the dioxane ring via acid-catalyzed cyclization of diols with ketones (e.g., 1,3-dioxane formation under H₂SO₄ catalysis) .

- Step 2: Halogenation at the 2', 4', and 5' positions using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to achieve regioselective fluorination and chlorination .

- Key Consideration: The dioxane ring reduces steric hindrance during acylation but may require anhydrous conditions to prevent ring-opening hydrolysis .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|

| Friedel-Crafts | 65–75 | ≥95% | Competing side halogenation |

| Suzuki Cross-Coupling | 80–85 | ≥98% | Catalyst cost (Pd-based) |

Basic: How is structural confirmation performed for this compound, particularly the dioxane ring and halogen positions?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR: Use -NMR to resolve fluorine environments (δ = -110 to -120 ppm for aromatic F) and -NMR to confirm dioxane ring carbons (C-O peaks at 60–70 ppm) .

- X-ray Diffraction: Resolve crystal packing and confirm halogen spatial arrangement (e.g., C-Cl bond length ~1.74 Å) .

- Mass Spectrometry: High-resolution ESI-MS to validate molecular ion [M+H]⁺ at m/z 283.08 (C₁₃H₁₄F₂O₃Cl requires 283.07) .

Basic: What are the stability profiles and recommended storage protocols?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C; monitor via TGA (5% weight loss at 144°C) .

- Light Sensitivity: The dioxane ring is prone to photolytic cleavage; store in amber vials under inert gas (N₂/Ar) .

- Storage: -20°C for long-term (>2 years); short-term (1–2 weeks) at -4°C in desiccated conditions .

Advanced: How can regioselectivity challenges during halogenation be addressed?

Methodological Answer:

Halogenation at the 2' and 5' positions competes due to electronic effects. Mitigation strategies include:

- Directed Metalation Groups (DMGs): Use trimethylsilyl (TMS) groups to direct fluorination .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation at electron-deficient positions .

- Computational Guidance: DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

Table 2: Halogenation Outcomes Under Different Conditions

| Condition | 2'-F (%) | 5'-F (%) | Byproducts (%) |

|---|---|---|---|

| DMF, LDA, -78°C | 92 | 8 | <1 |

| THF, NaH, 0°C | 68 | 32 | 12 |

Advanced: What computational models predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Modeling: Calculate Fukui indices () to identify electrophilic sites. The dioxane ring’s oxygen atoms show = 0.12, making them susceptible to acid hydrolysis .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation behavior .

- InChI Key Analysis: Use canonical SMILES (e.g.,

ClC1=CC(=C(C=C1F)F)C(=O)C2OCCO2) to map reactive centers in cheminformatics databases .

Advanced: How does the dioxane ring’s conformation affect biological activity in related compounds?

Methodological Answer:

- Structure-Activity Relationship (SAR): Analogues with locked chair conformations (via X-ray data ) show 3–5× higher antimicrobial activity due to improved membrane penetration .

- Enzymatic Stability: The 1,3-dioxane ring resists cytochrome P450 oxidation better than open-chain ketones, extending half-life in vitro .

Advanced: How to resolve contradictions between purity assays and observed bioactivity?

Methodological Answer:

- Impurity Profiling: Use LC-MS/MS to detect trace aldehydes (from dioxane ring hydrolysis) that inhibit activity .

- Dose-Response Calibration: Normalize bioactivity data against HPLC purity (e.g., IC₅₀ adjustments for batches with 95% vs. 99% purity) .

- Control Experiments: Compare with des-dioxane analogues to isolate the ring’s contribution to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.